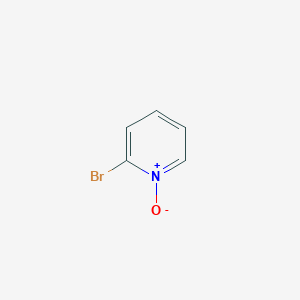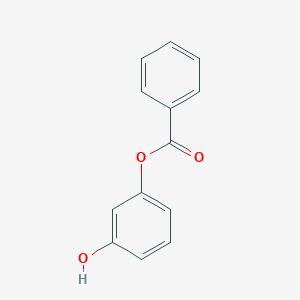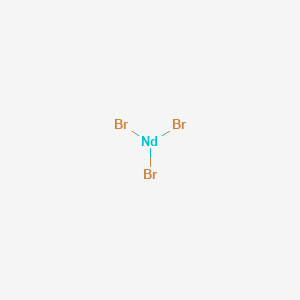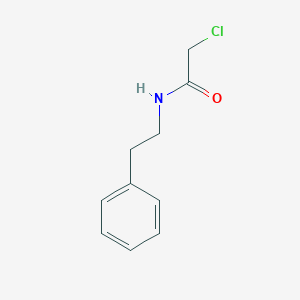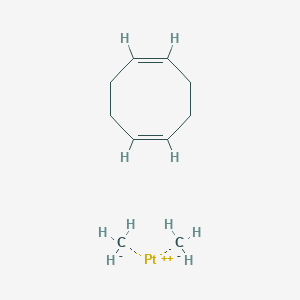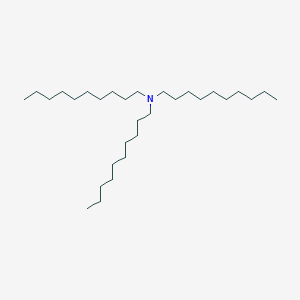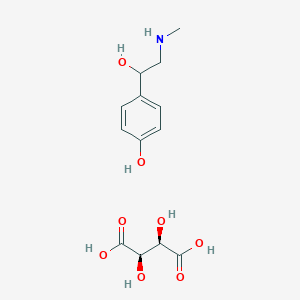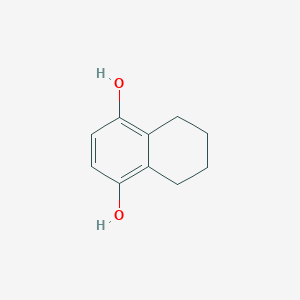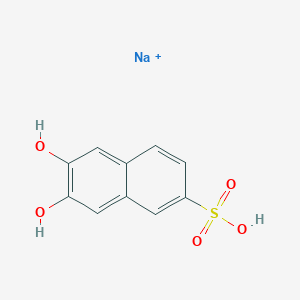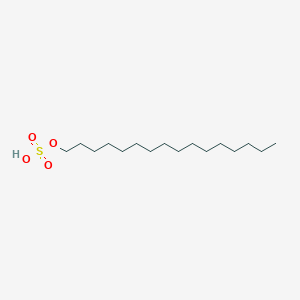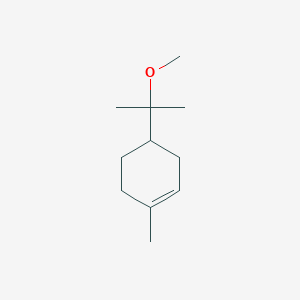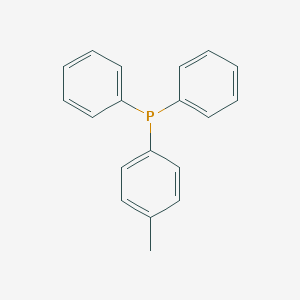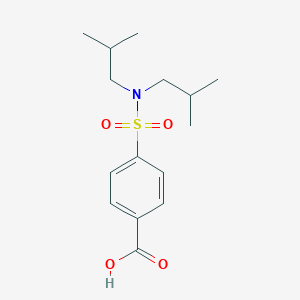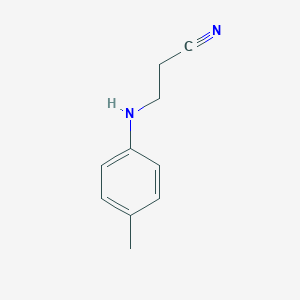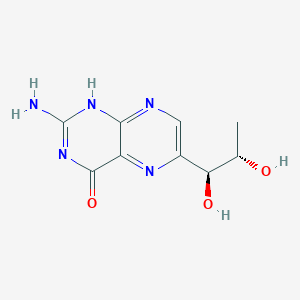
Orinapterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orinapterin is a natural product that was first isolated from the sponge Orinoca Aculeus. It belongs to the class of pterins, which are heterocyclic compounds that contain a pteridine ring system. Orinapterin has attracted the attention of scientists due to its potential use as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
Identification in Human Urine
Orinapterin, a diastereomer of biopterin, has been isolated from human urine. Its structure is identified as 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine. This discovery suggests non-enzymatic transformation mechanisms in the human body for the formation of orinapterin and related compounds (Ogiwara et al., 1992).
Potential in Genomic Research
Orinapterin, although not directly mentioned, could be implicated in genomic research. The evaluation of genetic information, including specific animal genetic characteristics, is increasingly important in agricultural systems and biotechnological applications, where the understanding of molecular pathways is crucial (Lambert, 2008).
Role in Biomarker Studies
Orinapterin may play a role in biomarker studies, particularly in the context of diseases. For instance, neopterin, a related compound, is studied as a biomarker in various clinical contexts, such as intensive care unit patients and disease progression in amyotrophic lateral sclerosis (Baydar et al., 2009), (Shepheard et al., 2021).
Immunological Research
In immunological research, orinapterin's analogs, such as biopterin, are being explored. For example, the biopterin transporter gene, BT1, has been studied for its potential role in vaccine development against Leishmania donovani (Dole et al., 2000).
Bioinformatics and Systems Biology
Orinapterin's related compounds, such as biopterin, could be studied in systems biology, where the understanding of genomic and proteomic networks is essential. The development of large-scale databases and analytical tools for protein and RNA interactions can indirectly aid the study of compounds like orinapterin (Brasch et al., 2004).
Application in Biotechnology
While orinapterin itself may not have been directly studied in biotechnological applications, related compounds and their pathways play a significant role. The study of microbial genomics, for instance, focuses on secondary metabolite biosynthesis, which could include pathways related to orinapterin and its analogs (Ikeda et al., 2003).
Eigenschaften
CAS-Nummer |
13039-82-2 |
|---|---|
Produktname |
Orinapterin |
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1 |
InChI-Schlüssel |
LHQIJBMDNUYRAM-BBIVZNJYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Kanonische SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



